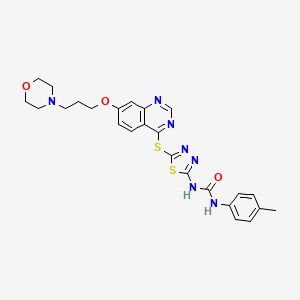

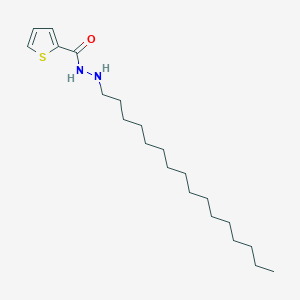

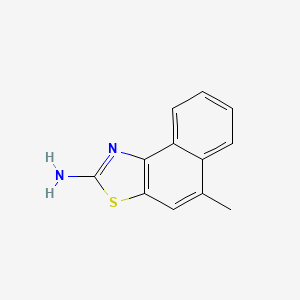

![molecular formula C22H16N2O B610929 6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole CAS No. 1253491-42-7](/img/structure/B610929.png)

6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SP 141 es un inhibidor de molécula pequeña que se dirige a la proteína del minuto doble murino 2 (MDM2), que es un regulador negativo de la proteína supresora tumoral p53. Este compuesto ha mostrado un potencial significativo en la investigación del cáncer, particularmente en el tratamiento de células cancerosas pancreáticas y de mama . SP 141 promueve la auto-ubiquitinación y la degradación de MDM2, lo que lleva a la activación de p53 y la posterior inducción de apoptosis en las células cancerosas .

Mecanismo De Acción

SP 141 ejerce sus efectos uniéndose directamente a MDM2, inhibiendo su expresión y promoviendo su auto-ubiquitinación y degradación proteasómica . Esto lleva a la activación de la vía p53, lo que resulta en la detención del ciclo celular y la apoptosis en las células cancerosas . El mecanismo único de SP 141 le permite ser eficaz en vías tanto dependientes de p53 como independientes de p53, lo que lo convierte en un agente terapéutico versátil .

Análisis Bioquímico

Biochemical Properties

SP-141 is a specific inhibitor of MDM2, binding directly to the hydrophobic groove of MDM2 with high affinity (K_i = 28 nM) . This interaction promotes the auto-ubiquitination and proteasomal degradation of MDM2, thereby stabilizing and activating p53 . SP-141 has been shown to inhibit the growth of pancreatic cancer cells in a p53-independent manner, with IC_50 values ranging from 0.38 to 0.50 μM . Additionally, SP-141 induces the degradation of MDM2 in breast cancer cell lines, leading to increased apoptosis and reduced cell viability .

Cellular Effects

SP-141 exerts significant effects on various types of cells and cellular processes. In breast cancer models, SP-141 has demonstrated strong in vitro and in vivo anti-cancer activity, with no apparent host toxicity . The compound induces apoptosis by down-regulating anti-apoptotic proteins such as Bcl-2 and up-regulating pro-apoptotic proteins such as Bax, cleaved-Caspase-3, and cleaved-PARP1 . In pancreatic cancer cells, SP-141 inhibits cell growth and induces cell cycle arrest at the G2/M phase . Furthermore, SP-141 has been shown to affect cell signaling pathways, including the p53 and MDM2 pathways, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of SP-141 involves its direct binding to the MDM2 protein, inhibiting its activity and promoting its degradation . This interaction disrupts the MDM2-p53 binding interface, leading to the stabilization and activation of p53 . The activated p53 then induces the expression of target genes involved in apoptosis, cell cycle arrest, and DNA repair . Additionally, SP-141 has been shown to inhibit the Trs85-Ypt1 interaction in the rice blast fungus, suggesting a potential broad-spectrum antifungal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SP-141 have been observed to change over time. The compound has shown stability and sustained activity in various in vitro and in vivo studies . In breast cancer models, SP-141 significantly suppressed tumor growth over a period of three weeks, with no significant differences in body weight compared to the control group . The long-term effects of SP-141 on cellular function include the induction of apoptosis and inhibition of cell proliferation .

Dosage Effects in Animal Models

The effects of SP-141 vary with different dosages in animal models. In nude mice bearing pancreatic xenograft tumors, SP-141 administered at a dosage of 40 mg/kg via intraperitoneal injection significantly suppressed tumor growth, reducing tumor volume by 75% compared to the control group . Higher doses of SP-141 have been associated with increased apoptosis and reduced cell viability in breast cancer cell lines . No significant toxic or adverse effects have been reported at these dosages .

Metabolic Pathways

SP-141 is involved in metabolic pathways that regulate the degradation of MDM2 and the activation of p53 . The compound promotes the auto-ubiquitination and proteasomal degradation of MDM2, leading to the stabilization and activation of p53 . This interaction affects metabolic flux and metabolite levels, resulting in changes in gene expression and cellular metabolism .

Transport and Distribution

SP-141 is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The compound has been shown to penetrate the blood-brain barrier, suggesting its potential for treating central nervous system tumors . In tumor-bearing nude mice, SP-141 exhibited wide tissue distribution and a short half-life in plasma . The localization and accumulation of SP-141 within cells are influenced by its binding to MDM2 and other biomolecules .

Subcellular Localization

The subcellular localization of SP-141 is primarily within the cytoplasm and nucleus, where it interacts with MDM2 and p53 . The compound’s activity and function are influenced by its localization to specific cellular compartments. SP-141 has been shown to induce the degradation of MDM2 in the cytoplasm, leading to the activation of p53 in the nucleus . Additionally, SP-141 may undergo post-translational modifications that direct it to specific organelles .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de SP 141 implica una serie de reacciones químicas que comienzan con materiales de partida disponibles comercialmente. Las condiciones de reacción normalmente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para lograr altos rendimientos y pureza .

Métodos de producción industrial

La producción industrial de SP 141 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar la escalabilidad y la rentabilidad. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación para producir SP 141 en grandes cantidades con alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

SP 141 experimenta varias reacciones químicas, que incluyen:

Oxidación: SP 141 puede oxidarse para formar diferentes derivados con actividades biológicas alteradas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos . Las condiciones de reacción generalmente se optimizan para lograr altos rendimientos y selectividad, a menudo involucrando temperaturas, presiones y tiempos de reacción controlados .

Principales productos formados

Los principales productos formados a partir de estas reacciones son típicamente análogos de SP 141 con grupos funcionales modificados. Estos análogos se evalúan luego por su afinidad de unión a MDM2 y su potencial como agentes terapéuticos .

Aplicaciones Científicas De Investigación

SP 141 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación del cáncer: SP 141 se estudia ampliamente por su potencial en el tratamiento de varios cánceres, incluidos el cáncer pancreático y de mama Promueve la degradación de MDM2, lo que lleva a la activación de p53 y la inducción de apoptosis en las células cancerosas.

Agente antifúngico: SP 141 ha mostrado potencial como agente antifúngico de amplio espectro, dirigiéndose a la proteína Trs85 para inhibir la infección por hongo del tizón del arroz.

Desarrollo de radiotrazadores: SP 141 se utiliza como un compuesto modelo para desarrollar radiotrazadores para la obtención de imágenes de los niveles de expresión de MDM2 en tumores mediante tomografía por emisión de positrones (PET).

Comparación Con Compuestos Similares

SP 141 se compara con otros inhibidores de MDM2, como nutlin-3 y otros derivados de pirido[b]indol . A diferencia de nutlin-3, que bloquea principalmente la interacción MDM2-p53, SP 141 promueve la degradación de MDM2, lo que lleva a una activación más sostenida de p53 . Este mecanismo de acción único hace que SP 141 sea un candidato prometedor para tratar cánceres con p53 mutante o deficiente .

Lista de compuestos similares

- Nutlin-3

- RG7112

- MI-773

- AMG 232

Estos compuestos comparten objetivos similares pero difieren en sus mecanismos de acción y potencial terapéutico .

Propiedades

IUPAC Name |

6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O/c1-25-15-9-10-20-19(13-15)18-11-12-23-21(22(18)24-20)17-8-4-6-14-5-2-3-7-16(14)17/h2-13,24H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABFWJDLCCDJJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2C=CN=C3C4=CC=CC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: SP141 primarily targets the oncoprotein Murine double minute 2 homolog (MDM2). [, ]

A: SP141 directly binds to MDM2, promoting its auto-ubiquitination and subsequent degradation by the proteasome. [] This is in contrast to other MDM2 inhibitors that target the MDM2-p53 interaction. []

A: No, SP141 exhibits anticancer activity regardless of p53 status. It has demonstrated efficacy in both p53 wild-type and p53-null cell lines and animal models. [, , ]

A: MDM2 inhibition by SP141 leads to various downstream effects, including:* Increased p53 levels: In cells with functional p53, SP141 treatment results in increased p53 levels and activation of downstream p53 target genes. [, ]* Cell cycle arrest: SP141 induces G2/M cell cycle arrest in various cancer cell lines. [, , ]* Apoptosis: Treatment with SP141 leads to apoptosis in various cancer cell lines. [, ]* Inhibition of cell migration and invasion: SP141 has been shown to prevent cell migration and invasion in vitro. [, ]

A: Yes, SP141 has demonstrated p53-independent effects. For example, in liposarcoma, SP141 inhibits MDM2's role in regulating serine metabolism and nucleotide synthesis, independent of p53. []

A: While specific SAR studies were not detailed in the provided papers, the development of fluorinated SP141 analogues for PET imaging suggests that structural modifications can impact its binding affinity to MDM2 and its pharmacokinetic properties. []

A: One study explored the use of FcRn-targeted nanoparticles for oral delivery of SP141, demonstrating enhanced efficacy in treating breast cancer and metastasis. [] This highlights the potential of nanoformulations to improve drug delivery and therapeutic efficacy.

A: SP141 has demonstrated potent anti-cancer effects in vitro against various cancer cell lines, including:* Glioblastoma []* Medulloblastoma []* Neuroblastoma []* Pancreatic cancer []* Breast cancer []

A: SP141 inhibits cell viability, induces apoptosis, causes G2/M cell cycle arrest, and prevents cell migration in these cancer cell lines. [, , , ]

A: SP141 has demonstrated significant antitumor activity in vivo in various xenograft models, including: * Intracranial xenografts of glioblastoma and medulloblastoma []* Subcutaneous and orthotopic xenografts of neuroblastoma []* Xenograft and orthotopic models of pancreatic cancer []* Patient-derived xenograft models of liposarcoma []

ANone: No, SP141 has not yet progressed to clinical trials based on the available information.

A: A validated HPLC method has been developed and used to quantify SP141 in plasma and various tissues. [] Additionally, a quantitative LC-MS/MS method has also been developed and applied to a mouse pharmacokinetic study. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

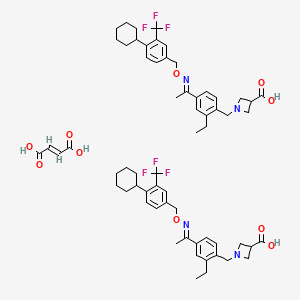

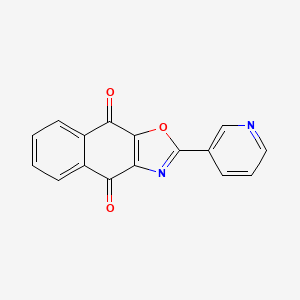

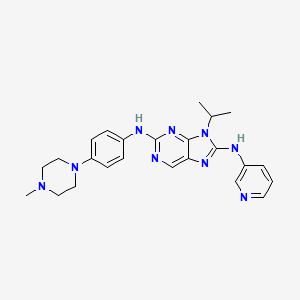

![2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B610852.png)

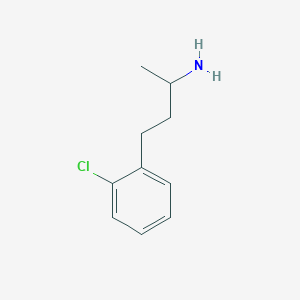

![N-benzyl-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B610867.png)